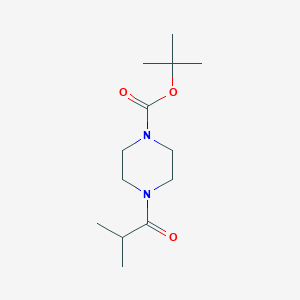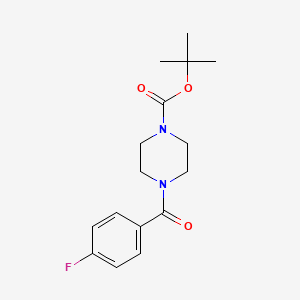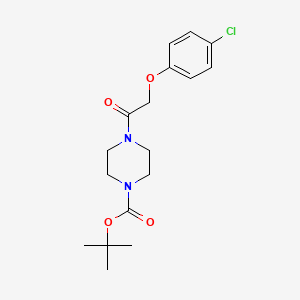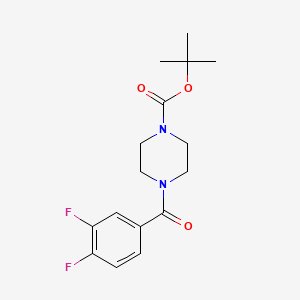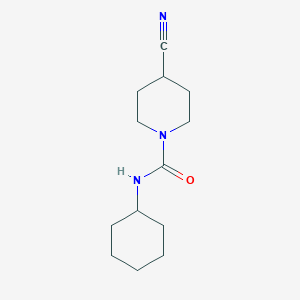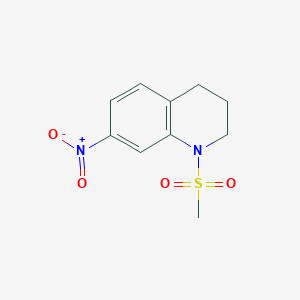
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline and its derivatives have been studied for their role in enzyme inhibition. For instance, Grunewald et al. (1997) explored the selectivity of 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline toward phenylethanolamine N-methyltransferase (PNMT) inhibition compared to the alpha 2-adrenoceptor. They found that this compound shows high selectivity for PNMT, which is unusual for PNMT inhibitors, and this selectivity is not solely due to the presence of an acidic hydrogen in the aminosulfonyl group (Grunewald, Dahanukar, Caldwell, & Criscione, 1997).
Nitroquinoline Reactions
Research by Grzegożek, Woźniak, and Plas (2006) on nitroquinolines, including 7-nitroquinoline, showed that these compounds react with chloromethyl phenyl sulfone, demonstrating specific substitution patterns influenced by quantum chemical calculations. This study provides insights into the reactivity and potential applications of nitroquinolines in chemical synthesis (Grzegożek, Woźniak, & Plas, 2006).
Chemical Synthesis and Reactions
In the realm of chemical synthesis, a paper by Weng Jianquan (2012) introduced a new method for preparing N-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a fine chemical intermediate. This synthesis involves a reaction of 1,2,3,4-tetrahydroquinoline with dimethyl carbonate, followed by nitrification with cupric nitrate, highlighting the compound's significance in chemical manufacturing (Weng Jianquan, 2012).
Potential Medicinal Chemistry Applications
In medicinal chemistry, studies have investigated the role of tetrahydroquinoline derivatives in inhibiting enzymes like PNMT. For example, Grunewald et al. (2005) synthesized a series of 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinolines and evaluated their PNMT inhibitory potency and affinity for the alpha2-adrenoceptor, shedding light on the potential therapeutic applications of these compounds (Grunewald, Romero, Chieu, Fincham, Bhat, & Criscione, 2005).
Propiedades
IUPAC Name |
1-methylsulfonyl-7-nitro-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHFKGHHZCVATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-methoxyphenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851577.png)
![N-[2-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]ethyl]acetamide](/img/structure/B7851578.png)
![5-[2-(3,4-diethoxyphenyl)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851589.png)
![5-[4-(diethylamino)butylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851596.png)
![5-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7851613.png)

![N-[4-cyano-2-(4-methylquinolin-2-yl)pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B7851638.png)
![2-(2,3-dihydroxypropylsulfanyl)-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7851643.png)
![4-[[3-Oxo-6-(1,3-thiazol-4-yl)-1,4-benzoxazin-4-yl]methyl]benzoic acid](/img/structure/B7851645.png)
